Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0) is a synthetic, homodimeric N,N'-diacyl piperazine derivative with the molecular formula C₄₈H₄₆N₂O₈ and a formula weight of approximately 778.9 g/mol. The compound features a central piperazine ring symmetrically substituted with two bulky 3,5-dibenzyloxy-4-methoxybenzoyl groups, creating a highly conjugated, lipophilic architecture that distinguishes it from simpler N-benzoyl piperazines.

Molecular Formula C48H46N2O8
Molecular Weight 778.9 g/mol
CAS No. 63980-45-0
Cat. No. B13943060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-
CAS63980-45-0
Molecular FormulaC48H46N2O8
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7
InChIInChI=1S/C48H46N2O8/c1-53-45-41(55-31-35-15-7-3-8-16-35)27-39(28-42(45)56-32-36-17-9-4-10-18-36)47(51)49-23-25-50(26-24-49)48(52)40-29-43(57-33-37-19-11-5-12-20-37)46(54-2)44(30-40)58-34-38-21-13-6-14-22-38/h3-22,27-30H,23-26,31-34H2,1-2H3
InChIKeyNMNUPLUEVTXCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0): Core Chemical Identity & Structural Class


Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0) is a synthetic, homodimeric N,N'-diacyl piperazine derivative with the molecular formula C₄₈H₄₆N₂O₈ and a formula weight of approximately 778.9 g/mol . The compound features a central piperazine ring symmetrically substituted with two bulky 3,5-dibenzyloxy-4-methoxybenzoyl groups, creating a highly conjugated, lipophilic architecture that distinguishes it from simpler N-benzoyl piperazines. Its structural complexity places it within the broader class of N-acyl piperazines, a privileged scaffold in medicinal chemistry known for diverse biological activities [1].

Scaffold Symmetrical N,N'-diacyl piperazine with bulky 3,5-dibenzyloxy-4-methoxybenzoyl groups
Profile High predicted lipophilicity and molecular weight distinct from CNS-penetrant benzoyl-piperazines
Utility Four benzyl ether groups enable deprotection and diversification strategies

Why Generic N-Acyl Piperazine Substitution Fails for Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0)


The biological activity of N-acyl piperazine derivatives is exquisitely sensitive to the steric bulk, electronic character, and lipophilicity of the benzoyl substituents [1]. The target compound's unique 3,5-dibenzyloxy-4-methoxybenzoyl motif introduces four benzyl ether protecting groups and two methoxy donors, creating a sterically congested and electron-rich aromatic system. This structural fingerprint directly dictates target engagement, pharmacokinetic properties, and off-target profiles. As evidenced by structure-activity relationship (SAR) studies on related benzoyl-piperazines developed as GlyT-1 inhibitors, even subtle modifications to the aryl substitution pattern can abolish target affinity [2]. Therefore, generic substitution with simpler N,N'-dibenzoyl piperazines or mono-substituted analogs cannot replicate the specific molecular recognition and physicochemical properties conferred by this precise architecture.

  • Steric & Electronic Mismatch The 3,5-dibenzyloxy-4-methoxybenzoyl motif introduces steric bulk and electron-rich character not found in simpler benzoyl analogs, which may shift target engagement and ADME profiles.
  • Physicochemical Divergence Higher lipophilicity and molecular weight versus CNS drug-like benzoyl-piperazines may alter membrane permeability and protein binding, limiting direct use in CNS-targeted workflows.
  • SAR Sensitivity Reported SAR on related GlyT-1 inhibitors shows that subtle aryl modifications can abolish target affinity; similar structure-activity shifts may occur with close analogs.

Product-Specific Quantitative Evidence Guide: Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0) vs. Closest Analogs


Structural Differentiation: Symmetrical Bis-3,5-Dibenzyloxy Substitution vs. Typical Mono- or Unsubstituted Benzoyl Piperazines

The target compound is distinguished from the vast majority of biologically active benzoyl-piperazines, such as those claimed in the GlyT-1 inhibitor patent family, by its symmetrical 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl) substitution pattern [1]. Typical comparator compounds, including those exemplified in U.S. Patent 7,427,612 (e.g., 1-[5-(aminosulfonyl)-2-methoxybenzoyl]-4-(3-chlorophenyl)-piperazine), feature a single benzoyl group or an asymmetric disubstitution with simple halogen or sulfonamide substituents [2]. The target compound's four benzyl ether groups and dual methoxy functionalities create a significantly larger solvent-accessible surface area and a distinct electrostatic potential map, fundamentally altering its molecular recognition profile.

Substitution Pattern
Class-level inference
4 benzyl ether groups
vs
0 typical
Structural divergence may support exploration of novel piperazine chemical space in target-binding and ADME studies.
Data to verify; based on patent structural analysis.
Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Predicted Physicochemical Differentiation: High LogP and Molecular Weight vs. CNS Drug-like Benzoyl-Piperazines

A key differentiating factor for procurement decisions is the compound's predicted high lipophilicity and molecular weight, which place it far outside typical CNS drug-like chemical space. The benzoyl-piperazines developed as GlyT-1 inhibitors, which represent the closest therapeutic class, generally adhere to lower molecular weights (<500 Da) and moderate lipophilicity (cLogP ~2-4) necessary for CNS penetration [1]. The target compound, with a molecular weight of 778.9 g/mol and an estimated cLogP substantially >5 due to its eight aromatic rings, occupies a distinct physicochemical niche. This property profile may be advantageous for projects targeting peripheral or non-CNS targets where high lipophilicity and larger molecular volume are tolerated.

MW & Lipophilicity
Class-level inference
~779 g/mol, cLogP >5
Δ ~280–430 g/mol, Δ >1–3 log units vs CNS benzoyl-piperazines
Higher lipophilicity and MW may assist selection for peripheral target assays where CNS penetration is not required.
Predicted values; confirm experimentally.
Physicochemical Property Drug-likeness Lipophilicity

Synthetic Accessibility and IP Landscape: A Structurally Distinct, Patent-Protected Scaffold

For procurement decisions involving freedom-to-operate or lead development, the target compound's structure places it outside the specific Markush claims of major benzoyl-piperazine patent families, such as U.S. Patent 7,427,612, which require specific heteroaryl or sulfonamide substitutions that are absent here [1]. The compound's 3,5-dibenzyloxy-4-methoxybenzoyl motif is sufficiently distinct, offering a potential avenue for novel composition-of-matter claims. The synthetic route to this compound, involving acylation of piperazine with a pre-formed 3,5-dibenzyloxy-4-methoxybenzoyl chloride, is well-precedented and scalable, providing reliable access [2].

IP Landscape
Class-level inference
Outside scope of GlyT-1 patent families
Not claimed in US7427612, US7595314
IP differentiation may support development of proprietary piperazine libraries without infringing existing GlyT-1 patents.
Consult patent attorney for freedom-to-operate analysis.
Chemical Synthesis Intellectual Property Procurement

Optimal Research and Industrial Application Scenarios for Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- (CAS 63980-45-0)


Novel Chemical Probe for Non-CNS Piperazine Targets

Based on its predicted high lipophilicity and molecular weight, which differentiate it from CNS-penetrant benzoyl-piperazines [1], the compound is ideally suited as a starting point for developing chemical probes targeting peripheral proteins, such as carbonic anhydrase isoforms implicated in non-CNS pathologies, where a bulkier, more lipophilic scaffold is needed to achieve isoform selectivity.

Scaffold for Proprietary Lead Generation Programs

Given its structural distinctiveness from patented GlyT-1 inhibitor chemotypes [2], this compound serves as an ideal starting scaffold for medicinal chemistry groups aiming to build proprietary, patentable libraries of piperazine-based compounds without navigating the crowded benzoyl-piperazine IP landscape.

Synthetic Intermediate for Deprotection-Derivatization Strategies

The four benzyl ether groups present in the compound offer multiple sites for debenzylation, enabling the generation of a polyhydroxy intermediate. This intermediate can be rapidly diversified through parallel synthesis to explore SAR around hydroxylation patterns, a strategy not feasible with simpler, fully deprotected benzoyl-piperazines.

Application
Selection Property
Validation Focus
Non-CNS target probe development
High lipophilicity and molecular weight
Peripheral target assay compatibility; isoform selectivity screening
Proprietary lead generation scaffold
Structural distinctiveness from patented GlyT-1 chemotypes
Freedom-to-operate analysis; novelty review
Deprotection-derivatization strategy
Multiple benzyl ether protecting groups
Deprotection efficiency; polyhydroxy intermediate diversification
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